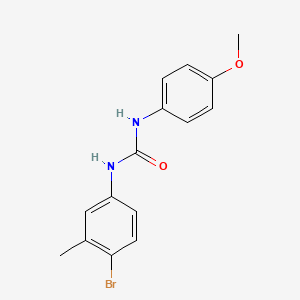
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that belongs to the class of imidazole compounds. This molecule has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes, which can affect various cellular processes.
Biochemical and Physiological Effects:
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can affect cell proliferation and differentiation. Additionally, it has been shown to inhibit the activity of phosphodiesterases, which can affect the levels of cyclic nucleotides in cells. This can affect various cellular processes, including signal transduction, cell proliferation, and differentiation.
実験室実験の利点と制限
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in a laboratory setting. It has a high purity, which makes it suitable for various biochemical and pharmacological assays. Additionally, it has a high affinity for certain enzymes, which makes it a useful tool compound for studying enzyme activity.
However, there are also some limitations to using 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole in lab experiments. It has been shown to have some non-specific effects, which can affect the interpretation of experimental results. Additionally, it has been shown to have some cytotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to understand its mechanism of action and its effects on various cellular processes. Finally, the development of new synthetic analogs of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole may lead to the discovery of more potent and selective compounds for use in scientific research.
合成法
The synthesis of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole involves the reaction of 2-naphthylsulfonyl chloride with 4-methyl-1H-imidazole in the presence of a base. The reaction yields the desired compound as a white solid with a high purity of around 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for certain enzymes, including protein kinases and phosphodiesterases. These enzymes play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. Therefore, 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been studied for its potential use as a tool compound in biochemical and pharmacological research.
特性
IUPAC Name |
4-methyl-1-naphthalen-2-ylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-9-16(10-15-11)19(17,18)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPBMTDGMBBBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthalen-2-ylsulfonylimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)




![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)


